
5,7,2'-Trihydroxyflavanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,2’-Trihydroxyflavanone is a naturally occurring flavonoid compound found in various plants. It belongs to the flavanone subclass of flavonoids, which are known for their diverse biological activities. The compound has the molecular formula C15H12O5 and a molecular weight of 272.26 g/mol . It is characterized by the presence of three hydroxyl groups at positions 5, 7, and 2’ on the flavanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,2’-Trihydroxyflavanone can be achieved through several methods. One common approach involves the use of flavanone precursors, which undergo hydroxylation reactions to introduce the hydroxyl groups at the desired positions. For example, the synthesis of related flavanones like naringenin (4’,5,7-trihydroxyflavanone) involves steps such as acetylation, Fries rearrangement, Claisen-Schmidt condensation, and demethylation .
Industrial Production Methods
Industrial production of 5,7,2’-Trihydroxyflavanone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process typically involves the use of solvents to isolate the compound from plant materials, followed by purification steps such as chromatography. Chemical synthesis on an industrial scale would require optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,7,2’-Trihydroxyflavanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the flavanone structure can be reduced to form dihydroflavanones.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents like acyl chlorides or alkyl halides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5,7,2’-Trihydroxyflavanone can yield quinones, while reduction can produce dihydroflavanones. Substitution reactions can lead to the formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the reactivity and properties of flavonoids.
Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries to enhance product stability and shelf life.
Wirkmechanismus
The mechanism of action of 5,7,2’-Trihydroxyflavanone involves its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl groups on the flavanone structure play a crucial role in neutralizing reactive oxygen species (ROS) and preventing cellular damage. Additionally, the compound may modulate various signaling pathways involved in inflammation and cell survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naringenin (4’,5,7-Trihydroxyflavanone): Similar in structure but with a hydroxyl group at the 4’ position instead of 2’.
Apigenin (5,7,4’-Trihydroxyflavone): A flavone with hydroxyl groups at positions 5, 7, and 4’.
Hesperidin (3,5,7-Trihydroxyflavanone 7-rhamnoglucoside): A glycoside derivative with additional sugar moieties
Uniqueness
5,7,2’-Trihydroxyflavanone is unique due to the specific positioning of its hydroxyl groups, which may confer distinct biological activities and reactivity compared to other flavonoids. Its unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
120980-68-9 |
|---|---|
Molekularformel |
C15H12O5 |
Molekulargewicht |
272.25 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-8-5-11(18)15-12(19)7-13(20-14(15)6-8)9-3-1-2-4-10(9)17/h1-6,13,16-18H,7H2 |
InChI-Schlüssel |
LSLXUDALHVEMQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


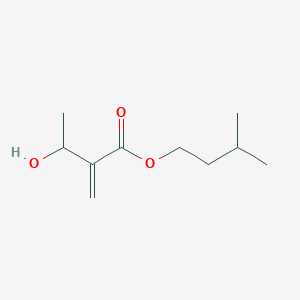
![2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14164440.png)
![N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B14164441.png)
![2-Bromo-1-[4-(pentylsulfonyl)phenyl]ethanone](/img/structure/B14164442.png)
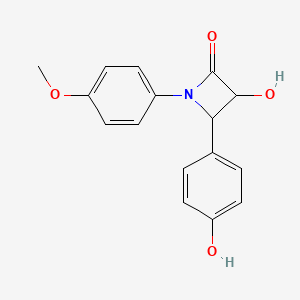
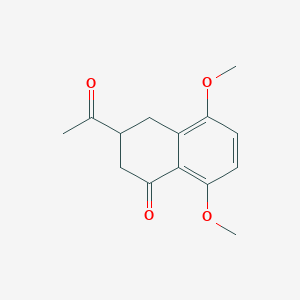
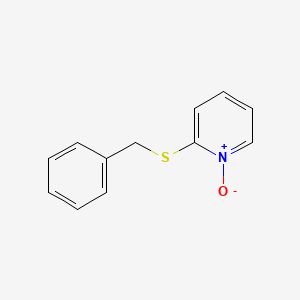

![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)
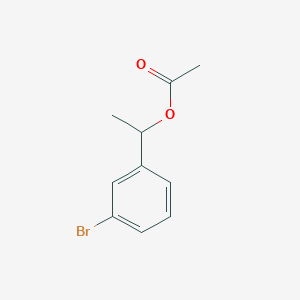
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)
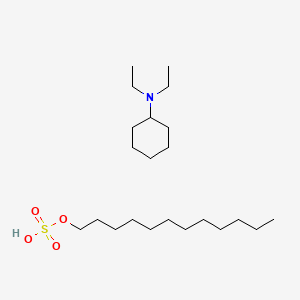
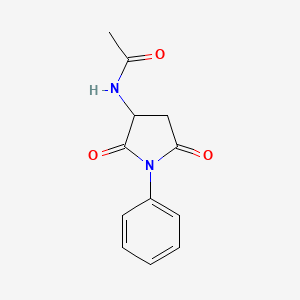
![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)
